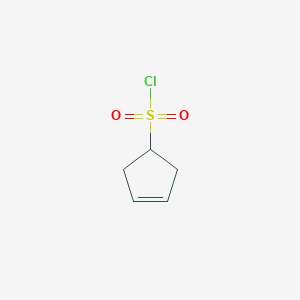
Cyclopent-3-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent-3-ene-1-sulfonyl chloride is an organic compound characterized by a cyclopentene ring attached to a sulfonyl chloride group
Applications De Recherche Scientifique
Cyclopent-3-ene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Safety and Hazards
Mécanisme D'action
Target of Action
Cyclopent-3-ene-1-sulfonyl chloride is primarily used in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . It interacts with phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine .
Mode of Action
The compound participates in a triethylamine-promoted cycloaddition reaction with phenacylmalononitriles and o-hydroxychalcones . This reaction occurs in ethanol at room temperature . The result is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides , which can be used in various chemical reactions and processes.
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . These compounds are formed in good yields and with high diastereoselectivity .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the cycloaddition reaction it participates in is promoted by triethylamine and occurs in ethanol at room temperature . These conditions are crucial for the successful formation of the desired products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1-sulfonyl chloride can be synthesized through the reaction of cyclopent-3-ene-1-sulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopent-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming more complex cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, hydrogen halides
Catalysts: Lewis acids or bases, depending on the reaction type
Major Products:
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonothioates: Formed from the reaction with thiols
Comparaison Avec Des Composés Similaires
Cyclopent-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
Cyclopent-3-ene-1-sulfonic acid: The precursor to cyclopent-3-ene-1-sulfonyl chloride, differing by the presence of a sulfonic acid group.
Cyclopent-3-ene-1-sulfonamide: Formed by the reaction of this compound with amines.
Uniqueness: this compound is unique due to its combination of a reactive sulfonyl chloride group and a cyclopentene ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
cyclopent-3-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDVHLIMOWKPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
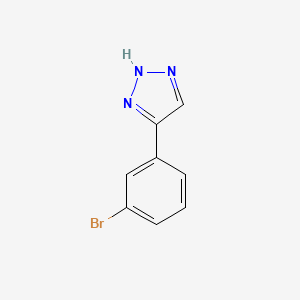
![2-Methyl-3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2780837.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2780838.png)
![1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2780842.png)
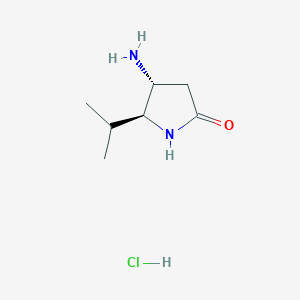
![3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2780845.png)
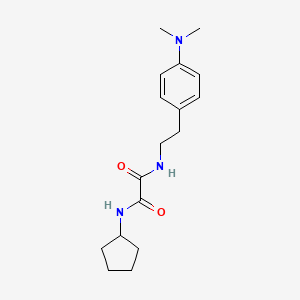
![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)
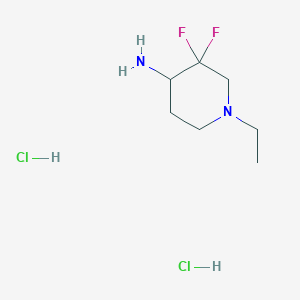
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780850.png)
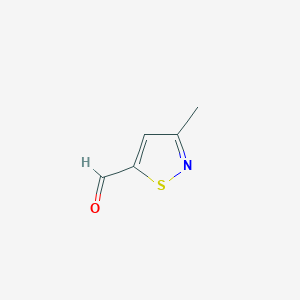
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2780855.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)
